molecular formula C14H23BO2Si B066240 (Dimethylphenylsilyl)boronic acid pinacol ester CAS No. 185990-03-8

(Dimethylphenylsilyl)boronic acid pinacol ester

Cat. No. B066240
M. Wt: 262.23 g/mol
InChI Key: ARMSAQNLTKGMGM-UHFFFAOYSA-N
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Description

(Dimethylphenylsilyl)boronic acid pinacol ester, also known as Suginome’s reagent, is used as a reagent for the selective addition of dimethylphenylsilanyl group to cyclic and acyclic unsaturated ketones, esters, acrylonitriles using a copper catalyst .


Synthesis Analysis

This compound can be synthesized under basic conditions without the use of a transition metal catalyst . It can be used for the preparation of a boronic acid pinacol ester from a halogenated aryl .


Molecular Structure Analysis

The empirical formula of (Dimethylphenylsilyl)boronic acid pinacol ester is C14H23BO2Si . The molecular weight is 262.23 .


Chemical Reactions Analysis

This compound can be used in the synthesis of (Z)-4-boryl-1-silyl-2-alkene derivatives by stereoselective addition of silicon-boron bond to acyclic 1,3-dienes in the presence of a Ni catalyst . It can also be used in the preparation of silyl-substituted butenoate and β-silyl-substituted acrylate derivatives from allenes and propiolate derivatives via hydrosilylation reactions using a copper catalyst .


Physical And Chemical Properties Analysis

(Dimethylphenylsilyl)boronic acid pinacol ester is a liquid at room temperature . It has a refractive index of 1.4946 and a density of 0.962 g/mL at 25 °C .

Scientific Research Applications

Selective Addition of Dimethylphenylsilanyl Group

  • Summary of Application: This compound can be used for the selective addition of a dimethylphenylsilanyl group to cyclic and acyclic unsaturated ketones, esters, and acrylonitriles .
  • Methods of Application: The process involves using a copper catalyst .

Synthesis of (Z)-4-boryl-1-silyl-2-alkene Derivatives

  • Summary of Application: This compound is used in the synthesis of (Z)-4-boryl-1-silyl-2-alkene derivatives .
  • Methods of Application: The method involves the stereoselective addition of a silicon-boron bond to acyclic 1,3-dienes in the presence of a Ni catalyst .

Preparation of Silyl-substituted Butenoate and β-silyl-substituted Acrylate Derivatives

  • Summary of Application: This compound is used in the preparation of silyl-substituted butenoate and β-silyl-substituted acrylate derivatives .
  • Methods of Application: The method involves hydrosilylation reactions of allenes and propiolate derivatives using a copper catalyst .

Borylation of Arylhalide

  • Summary of Application: This compound is used in the borylation of arylhalide .
  • Methods of Application: The method involves a basic condition without a transition metal catalyst .

Borylation of Arylhalide with Alkoxy Substituent

  • Summary of Application: This compound is used in the borylation of arylhalide with an alkoxy substituent .
  • Methods of Application: The method involves a basic condition without a transition metal catalyst .

Borylation and Silylation of C-C Triple Bonds

  • Summary of Application: This compound is used in the borylation and silylation of C-C triple bonds .
  • Methods of Application: The method involves asymmetric synthesis by silyl borylation for alkyne .

Borylation of Arylhalide with Alkoxy Substituent

  • Summary of Application: This compound is used in the borylation of arylhalide with an alkoxy substituent .
  • Methods of Application: The method involves a basic condition without a transition metal catalyst .

Borylation of Alkyl Bromide

  • Summary of Application: This compound is used in the borylation of alkyl bromide .
  • Methods of Application: The method involves a basic condition without a transition metal catalyst .

Safety And Hazards

When handling this compound, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing . Avoid ingestion and inhalation .

Future Directions

The carbon-boron bond formation is one of the key reactions in the synthesis for pharmaceuticals and functional materials . Therefore, the use of (Dimethylphenylsilyl)boronic acid pinacol ester in such reactions could be a promising area of future research .

properties

IUPAC Name

dimethyl-phenyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO2Si/c1-13(2)14(3,4)17-15(16-13)18(5,6)12-10-8-7-9-11-12/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMSAQNLTKGMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)[Si](C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436709
Record name (Dimethylphenylsilyl)boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dimethylphenylsilyl)boronic acid pinacol ester

CAS RN

185990-03-8
Record name (Dimethylphenylsilyl)boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Dimethylphenylsilyl) boronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
A Base, E Scope - researchgate.net
Potassium methoxide (42.1 mg, 0.60 mmol, 1.2 equiv) was placed in a vial with a screw cap containing a silicon-coated rubber septum in a glove box under argon atmosphere. After the …
Number of citations: 3 www.researchgate.net
R Shishido1a, H Ito - Organic Syntheses, 2003 - orgsyn.org
4, 4, 5, 5-Tetramethyl-2-(2, 4, 6-triisopropylphenyl)-1, 3, 2-dioxaborolane (1). A 500 mL, three-necked round-bottomed flask (Note 2), equipped with a Teflon-coated, oval magnetic stirrer …
Number of citations: 0 www.orgsyn.org
YH Xu, LH Wu, J Wang, TP Loh - Chemical Communications, 2014 - pubs.rsc.org
An efficient and general copper(I)-catalyzed method for the synthesis of multi-substituted vinylsilanes is reported. Multi-substituted allenes with electron-withdrawing groups and …
Number of citations: 51 pubs.rsc.org
T Seihara, S Sakurai, T Kato, R Sakamoto… - Organic …, 2019 - ACS Publications
The facile synthesis of functionalized organoboron/silicon compounds by copper-catalyzed coupling of alkylsilyl peroxides and diboron/silylborane reagents is reported. The reactions …
Number of citations: 28 pubs.acs.org
Y Uozumi, S Okumura - Synfacts, 2023 - thieme-connect.com
Significance: A copper catalyst supported on chitosan/cellulose composite (Cu@ CC) was prepared according to equation 1. Cu@ CC catalyzed the silylation of,-unsaturated …
Number of citations: 0 www.thieme-connect.com
K Hayama, R Takahashi, K Kubota, H Ito - Chemistry Letters, 2021 - journal.csj.jp
Silylative dearomatizations of indole-2-carboxylates were accomplished using a copper(I) catalyst and silylboronates. This reaction presumably proceeds through regioselective …
Number of citations: 4 www.journal.csj.jp
M Takeda, K Yabushita, S Yasuda… - Chemical …, 2018 - pubs.rsc.org
The first Csp3–Csp2 cross-coupling using aldehydes as latent α-alkoxyalkyl anion equivalents has been achieved. The synergistic palladium/copper-catalyzed reaction of aromatic …
Number of citations: 29 pubs.rsc.org
Y Kondo, K Nagao, H Ohmiya - Chemical Communications, 2020 - pubs.rsc.org
In this communication, we report a chiral copper/NHC-catalyzed reaction between aromatic aldehydes and propargylic phosphates using a silylboronate, providing enantioenriched …
Number of citations: 11 pubs.rsc.org
K Yabushita, A Yuasa, K Nagao… - Journal of the American …, 2018 - ACS Publications
We have developed a new umpolung strategy for catalytically forming a chiral α-alkoxyalkyl anion from an aromatic aldehyde for use in asymmetric synthesis. The reaction between …
Number of citations: 59 pubs.acs.org
T Feoktistova - 2022 - ir.library.oregonstate.edu
… A joint experimental and computational investigation of the Pd-catalyzed reaction between allenamides, alkynes, and dimethylphenylsilyl boronic acid pinacol ester to produce 1,4…
Number of citations: 0 ir.library.oregonstate.edu

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